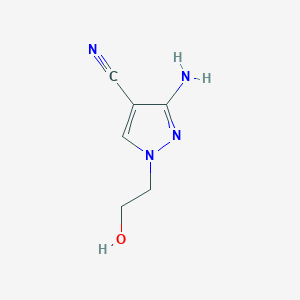![molecular formula C7H4BrClN2 B1524594 5-Bromo-6-cloro-1H-pirrolo[2,3-b]piridina CAS No. 1190321-59-5](/img/structure/B1524594.png)
5-Bromo-6-cloro-1H-pirrolo[2,3-b]piridina
Descripción general
Descripción
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a compound with the molecular formula C7H4BrClN2 and a molecular weight of 231.48 . It has a fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton . The planes fitted through the atoms of both rings form a dihedral angle of 2.09 (14)° .Physical And Chemical Properties Analysis
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Aplicaciones farmacéuticas
“5-Bromo-6-cloro-1H-pirrolo[2,3-b]piridina” es un compuesto heterocíclico que contiene nitrógeno e incluye un anillo de pirrol y un anillo de pirazina . Se ha utilizado en diferentes aplicaciones como los productos farmacéuticos .
Materiales orgánicos
Este compuesto también se ha utilizado en el desarrollo de materiales orgánicos . La estructura y propiedades únicas de este compuesto lo convierten en un andamiaje atractivo para la investigación de la ciencia de los materiales .
Productos naturales
Muchos derivados de pirrolopirazina, incluyendo “this compound”, se han aislado de plantas, microbios, suelo, vida marina y otras fuentes . Estos productos naturales tienen una amplia gama de aplicaciones en varios campos de investigación .
Moléculas bioactivas
El compuesto se utiliza principalmente en moléculas bioactivas . Sus derivados han exhibido ampliamente diferentes actividades biológicas, como antimicrobiana, antiinflamatoria, antiviral, antifúngica, antioxidante, antitumoral e inhibición de quinasas .
Actividad antimicrobiana
Según los hallazgos, los derivados de pirrolo [1,2-a] pirazina exhibieron más actividades antibacterianas, antifúngicas y antivirales . Esto sugiere que “this compound” podría utilizarse potencialmente en el desarrollo de nuevos agentes antimicrobianos .
Inhibición de la cinasa
Los derivados de 5H-pirrolo [2,3-b] pirazina, incluyendo “this compound”, mostraron más actividad en la inhibición de la cinasa . Esto lo convierte en un candidato prometedor para el desarrollo de nuevos inhibidores de la cinasa .
Investigación en descubrimiento de fármacos
La estructura de pirrolopirazina, incluyendo “this compound”, es un andamiaje atractivo para la investigación en descubrimiento de fármacos . Se ha utilizado en el diseño y síntesis de nuevos fármacos para tratar diversas enfermedades .
Inhibidores de la cinasa FGFR
A través del diseño racional, la síntesis y la evaluación biológica de una serie de derivados de 5H-pirrolo [2,3-b] pirazina, se han descubierto varios potentes inhibidores de la cinasa FGFR . Esto sugiere que “this compound” podría utilizarse potencialmente en el desarrollo de nuevos inhibidores de la cinasa FGFR .
Safety and Hazards
The compound is classified as dangerous with hazard statements H301-H311-H331, indicating toxicity if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using protective gloves/protective clothing/eye protection/face protection, and others .
Propiedades
IUPAC Name |
5-bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRDJQIJVCMSPFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC(=C(C=C21)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696635 | |
| Record name | 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-59-5 | |
| Record name | 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![decahydro-1H-pyrrolo[3,4-a]indolizine](/img/structure/B1524514.png)
![2-Bromo-1-[3-(morpholine-4-sulfonyl)phenyl]ethan-1-one](/img/structure/B1524515.png)
![1-[(3-Bromophenyl)methyl]piperidin-2-one](/img/structure/B1524516.png)

![8-Methanesulfonyl-8-azabicyclo[3.2.1]octan-3-amine hydrochloride](/img/structure/B1524519.png)


![1-[3-(dimethylamino)propyl]-2,5-dihydro-1H-pyrrole-2,5-dione hydrochloride](/img/structure/B1524524.png)

![1-{[(Tert-butoxy)carbonyl]amino}-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1524528.png)

![Bis[(dimethyl-1,2-oxazol-4-yl)methyl]amine hydrochloride](/img/structure/B1524530.png)

